molecular formula C23H23NO5 B2941341 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 859665-05-7

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2941341
CAS No.: 859665-05-7
M. Wt: 393.439
InChI Key: DXYFJLIDWRVMQF-NHDPSOOVSA-N
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Description

The compound “(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative with three key substituents:

  • Position 2: A (Z)-configured benzo[d][1,3]dioxol-5-ylmethylene group, which introduces a methylenedioxyphenyl moiety known for enhancing metabolic stability and influencing pharmacokinetics .
  • Position 6: A hydroxy group, enabling hydrogen-bonding interactions with biological targets.

The Z-configuration of the exocyclic double bond at position 2 is critical for spatial orientation, affecting both biological activity and molecular packing in crystalline states. Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL and visualized via tools like Mercury .

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-14-4-2-3-9-24(14)12-17-18(25)7-6-16-22(26)21(29-23(16)17)11-15-5-8-19-20(10-15)28-13-27-19/h5-8,10-11,14,25H,2-4,9,12-13H2,1H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYFJLIDWRVMQF-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{4}

This structure includes a benzofuran moiety linked to a benzo[d][1,3]dioxole and a piperidine group, which may influence its biological activity.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Apoptosis Induction
In vitro studies demonstrated that certain benzofuran derivatives can induce apoptosis in K562 leukemia cells through reactive oxygen species (ROS) generation and caspase activation. Specifically, compounds with similar structures have been shown to increase the activity of caspases 3 and 7 significantly after prolonged exposure .

CompoundIC50 (µg/mL)Mechanism of Action
Compound A40.71Induces apoptosis via ROS
Compound B30.00Inhibits cell proliferation

Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Studies suggest that these compounds can reduce pro-inflammatory cytokines such as TNF-alpha and IL-1β, thereby alleviating chronic inflammation.

Research Findings:
A specific derivative demonstrated a reduction in TNF levels by 93.8% and IL-1 by 98%, indicating potent anti-inflammatory effects . This suggests that this compound may exert similar effects.

Antimicrobial Activity

Preliminary studies have shown that benzofuran derivatives possess antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

The biological activities of this compound can be attributed to several mechanisms:

  • ROS Generation : Induction of oxidative stress leading to cellular apoptosis.
  • Caspase Activation : Triggering apoptotic pathways through caspase enzymes.
  • Cytokine Modulation : Inhibition of inflammatory cytokines reduces inflammation.

Comparison with Similar Compounds

Substituent Effects

  • Position 2 : The benzo[d][1,3]dioxole group (target compound) vs. indole () or unsubstituted benzodioxole ():

    • Benzo[d][1,3]dioxole improves metabolic stability compared to indole, which may undergo oxidative metabolism .
    • The Z-configuration in the target compound likely reduces steric hindrance compared to bulkier substituents.
  • Position 6 : Hydroxy (target, ) vs. dichlorobenzyloxy ():

    • Hydroxy groups facilitate hydrogen bonding, whereas dichlorobenzyloxy introduces hydrophobicity and halogen-mediated interactions .
  • Position 7: 2-Methylpiperidine (target) vs.

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability : The methylenedioxyphenyl group in the target compound may inhibit cytochrome P450 enzymes, prolonging half-life compared to analogues without this moiety .

Research Techniques and Tools

  • Structural Confirmation: NOESY correlations (as in ) and X-ray crystallography (using SHELXL ) are critical for confirming Z/E configurations and substituent orientations.
  • Packing Analysis : Mercury’s Materials Module enables comparison of crystal packing patterns, which may explain differences in solubility and stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzofuran-3(2H)-one derivatives, and how are reaction conditions optimized?

  • Methodology : Benzofuran-3(2H)-one cores are typically synthesized via cyclization of 2-hydroxyacetophenone derivatives. For example, iodine-mediated azidation followed by column chromatography purification (hexane/ethyl acetate) yields functionalized benzofuran-3(2H)-ones . Advanced routes employ [3,3]-sigmatropic rearrangements and microwave-assisted solvent-free condensation with α,β-dicarbonyl compounds using clay catalysts to improve stereoselectivity and yield . Optimization involves varying catalysts (e.g., NaH in THF), temperature, and solvent systems .

Q. Which analytical techniques are critical for confirming the structure of (Z)-configured benzofuran derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and stereochemistry. For instance, 1H^1H NMR can distinguish (Z)- and (E)-isomers via coupling constants of olefinic protons, while 13C^{13}C NMR verifies carbonyl and aromatic carbon environments. High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, as demonstrated in studies of analogous aurones . X-ray crystallography may resolve ambiguities in complex cases .

Advanced Research Questions

Q. How can stereoselective synthesis of (Z)-benzofuran-3(2H)-one derivatives be achieved?

  • Methodology : Enantioselective synthesis uses chiral catalysts, such as pybox-copper complexes, to control stereochemistry during propargyl acetate additions . Solvent-free microwave reactions with clay catalysts favor (Z)-isomers due to reduced steric hindrance and enhanced π-π stacking stabilization during condensation . Computational modeling (DFT) aids in predicting transition-state geometries to guide catalyst design .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzofuran-3(2H)-one bioactivity?

  • Methodology : SAR studies involve synthesizing analogs with modified substituents (e.g., varying piperidine or benzodioxole groups) and testing in vitro bioactivities (e.g., NF-κB inhibition or antimicrobial assays). For example, (Z)-aurones are evaluated in macrophage models to assess anti-inflammatory potency, followed by molecular docking to map interactions with targets like DRAK2 or viral proteases .

Q. How do researchers resolve contradictions in reaction yields or stereochemical outcomes across different synthetic protocols?

  • Methodology : Discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization studies (e.g., Design of Experiments) identify critical variables. For example, NaH-mediated alkylation in THF may yield higher regioselectivity than polar aprotic solvents due to controlled deprotonation kinetics . Conflicting stereochemical outcomes are addressed using kinetic vs. thermodynamic control experiments .

Q. What computational methods predict the pharmacokinetic and target-binding properties of (Z)-benzofuran derivatives?

  • Methodology : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess binding affinities to targets like SARS-CoV-2 proteases or NF-κB subunits. ADMET predictors (e.g., SwissADME) evaluate logP, solubility, and metabolic stability. Density Functional Theory (DFT) calculations rationalize stereoelectronic effects on bioactivity .

Data Analysis and Experimental Design

Q. How are in vitro bioactivity data normalized to account for batch-to-batch variability in compound purity?

  • Methodology : Bioactivity assays (e.g., IC50_{50} determination) include internal controls (e.g., reference inhibitors) and triplicate runs. Purity is verified via HPLC (>95%) and 1H^1H NMR prior to testing. Data normalization uses Z-score or percent inhibition relative to vehicle controls, as seen in NF-κB inhibition studies .

Q. What statistical approaches validate the significance of stereochemical effects on bioactivity?

  • Methodology : Pairwise comparisons (Student’s t-test or ANOVA) between (Z)- and (E)-isomers quantify stereochemical impact. For example, (Z)-configured aurones show 10-fold higher NF-κB inhibition than (E)-isomers (p < 0.001), validated via dose-response curves and Hill slope analysis .

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